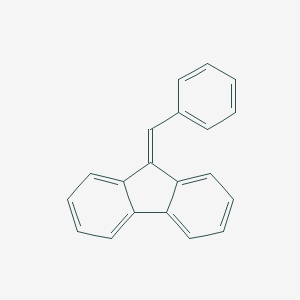

9-Benzylidenefluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-benzylidenefluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQMLYMBZGDKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171452 | |

| Record name | 9-Benzylidenefluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-87-9 | |

| Record name | 9-Benzylidenefluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzylidenefluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzylidenefluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Benzylidenefluorene: A Technical Guide to Synthesis and Properties

Introduction

9-Benzylidenefluorene is an aromatic hydrocarbon featuring a fluorene core substituted with a benzylidene group at the 9-position.[1] This structure imparts unique photophysical and chemical properties, making it a compound of significant interest in materials science and organic synthesis. The fluorene motif is a crucial building block for organic materials used in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells.[1] Consequently, the synthesis and functionalization of fluorene derivatives, particularly at the reactive 9-position, are active areas of research. This guide provides an in-depth overview of the synthesis, properties, and experimental protocols related to this compound for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Properties

This compound is typically a yellow to orange or white crystalline solid at room temperature.[1][2] Its key physical and chemical identifiers are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₄ | [3][4][5][6] |

| Molecular Weight | 254.33 g/mol | [3][4][5] |

| CAS Number | 1836-87-9 | [3][4][5][7] |

| Appearance | Solid | [3][5] |

| Melting Point | 74-77 °C | [3][5][7][8] |

| IUPAC Name | This compound | [4] |

| InChI Key | RMQMLYMBZGDKBY-UHFFFAOYSA-N | [3][4][5] |

| SMILES | c1ccc(cc1)\C=C2\c3ccccc3-c4ccccc24 |[3][4][5] |

Regarding solubility, the related compound 9-benzylfluorene is generally soluble in non-polar organic solvents like hexane and toluene and insoluble in water due to its hydrophobic nature.[2]

Table 2: Summary of Available Spectroscopic Data

| Technique | Availability |

|---|---|

| ¹H NMR | Data available in spectral databases.[4][9] |

| ¹³C NMR | Data available in spectral databases.[4][9] |

| Infrared (IR) | Data available in spectral databases.[4][9] |

| UV-Visible (UV-Vis) | Data available in spectral databases.[4][9] |

| Mass Spectrometry (MS) | Data available in spectral databases.[4][9] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through olefination reactions that form the exocyclic double bond. The most common methods include base-catalyzed condensation and Wittig-type reactions.

Key Synthetic Routes

-

Base-Catalyzed Condensation (Knoevenagel-type): This is a direct and efficient method involving the reaction of fluorene with benzaldehyde in the presence of a base.[1] The base deprotonates the acidic C9-proton of fluorene, generating a carbanion that acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. A subsequent dehydration step yields this compound.[10][11][12] The choice of base (e.g., t-BuOK, KOH) and reaction temperature are critical, as lower temperatures may favor the formation of this compound as a byproduct over other alkylation products.[1]

-

Wittig Reaction: The Wittig reaction provides a versatile route to alkenes from aldehydes or ketones.[13][14] For this compound, this can be approached in two ways:

-

Reaction of 9-fluorenone with benzyltriphenylphosphonium ylide. The ylide is generated by treating benzyltriphenylphosphonium chloride with a strong base.

-

Reaction of benzaldehyde with a fluorene-derived phosphonium ylide.

-

-

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides.[15][16][17] This method is known for its reliability and often provides excellent stereoselectivity, typically favoring the formation of (E)-alkenes.[16][18]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Base-Catalyzed Condensation of Fluorene and Benzaldehyde

This protocol is adapted from the general principles of Knoevenagel condensation and base-catalyzed alkylation of fluorene.[1][11]

Materials:

-

Fluorene (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Potassium tert-butoxide (t-BuOK) (1.5 eq)

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add fluorene and anhydrous toluene.

-

Stir the mixture until the fluorene is completely dissolved.

-

Add potassium tert-butoxide to the solution and stir the resulting suspension at room temperature for 30 minutes.

-

Add benzaldehyde dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Wittig Reaction of 9-Fluorenone

This protocol is a conceptual adaptation of standard Wittig olefination procedures.[19][20][21]

Materials:

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

9-Fluorenone (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add NaH (or n-BuLi dropwise) to the suspension. A color change (typically to deep yellow or orange) indicates the formation of the phosphonium ylide.

-

Allow the mixture to stir at room temperature for 1-2 hours.

-

Wittig Reaction: Dissolve 9-fluorenone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of water.

-

Extract the mixture with DCM or diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by recrystallization or column chromatography to isolate this compound.

Applications and Areas of Research

While specific biological signaling pathways for this compound are not extensively documented, the fluorene scaffold is a key component in many biologically active molecules and functional organic materials.[1][22] Derivatives of fluorene have been investigated for various applications, and by extension, this compound serves as a valuable intermediate and a subject of study in these fields.

-

Materials Science: The conjugated π-system of this compound makes it a candidate for research in organic electronics. The fluorene unit is well-known for its high photoluminescence quantum yield and charge-transporting properties, which are desirable for OLEDs and organic semiconductors.[1]

-

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex polycyclic aromatic hydrocarbons and functionalized fluorene derivatives.[7]

-

Pharmaceutical Research: Although this compound itself may not have direct therapeutic applications, the fluorene nucleus is present in compounds with reported biological activities, including anticancer and antimicrobial properties.[22][23][24] Therefore, it can be a scaffold for developing new potential drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound 98 1836-87-9 [sigmaaldrich.com]

- 4. This compound | C20H14 | CID 137231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 1836-87-9 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 1836-87-9 [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. d.web.umkc.edu [d.web.umkc.edu]

- 20. www1.udel.edu [www1.udel.edu]

- 21. web.mnstate.edu [web.mnstate.edu]

- 22. actascientific.com [actascientific.com]

- 23. researchgate.net [researchgate.net]

- 24. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 9-benzylidenefluorene derivatives

An In-depth Technical Guide to the Synthesis of 9-Benzylidenefluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound derivatives. These compounds are of significant interest in materials science for their unique photophysical properties and in medicinal chemistry as scaffolds for novel therapeutic agents. This document details the core synthetic strategies, provides specific experimental protocols, and summarizes key quantitative data to aid in the design and execution of synthetic routes.

Core Synthetic Strategies

The construction of the exocyclic double bond at the C9 position of the fluorene core is the key transformation in synthesizing this compound derivatives. The most prevalent and effective methods for achieving this are the Knoevenagel condensation and the Wittig reaction. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in pre-functionalizing the fluorene nucleus or the benzylidene moiety to generate diverse derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of a carbonyl compound (in this case, 9-fluorenone or its derivatives) with a compound containing an active methylene group.[1] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product.[2] This method is valued for its efficiency and tolerance of various functional groups.

The general mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the fluorenone. The resulting β-hydroxy intermediate readily undergoes elimination of a water molecule to form the thermodynamically stable conjugated system of the this compound derivative.[2]

Wittig Reaction

The Wittig reaction is another premier method for alkene synthesis, offering a high degree of control over the location of the newly formed double bond.[3] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[4] For the synthesis of this compound, 9-fluorenone is reacted with a benzyl-substituted phosphorus ylide. The ylide is typically prepared in situ by deprotonating a corresponding benzyltriphenylphosphonium salt with a strong base.[5]

The mechanism is characterized by the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then collapses, eliminating triphenylphosphine oxide and forming the desired alkene product.[6]

Suzuki-Miyaura Cross-Coupling

While not a direct method for forming the benzylidene double bond, the Suzuki-Miyaura reaction is a powerful tool for synthesizing substituted precursors.[7] This palladium-catalyzed reaction couples organoboron compounds (like arylboronic acids) with organohalides.[8][9] In this context, it is frequently used to introduce aryl or other substituents at various positions on the fluorene ring system (e.g., at the 2 and 7 positions of a dibromofluorene precursor) prior to the condensation or Wittig reaction.[8] This strategy allows for the synthesis of a vast library of derivatives with tailored electronic and steric properties.[7]

Data Presentation: Synthesis of this compound Precursors & Analogues

The following tables summarize quantitative data from representative synthetic procedures related to the preparation of fluorene derivatives.

Table 1: Knoevenagel Condensation of Carbonyls with Active Methylene Compounds

| Carbonyl Compound | Active Methylene Compound | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Reflux | High (Z-isomer) | [2] |

| 2-(1-Phenylvinyl)benzaldehyde | Dimethyl malonate | Piperidine, AcOH | Benzene | 80 °C, 1.5 h | 75 | [10] |

| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | Solvent-free | Sonication, RT | Excellent | [11] |

| 2-(1-Phenylvinyl)benzaldehyde | Meldrum's acid | Piperidine | Benzene | Room Temp | 80 |[10] |

Table 2: Wittig Reaction for Alkene Synthesis

| Carbonyl Compound | Phosphonium Salt | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane | trans-9-(2-Phenylethenyl)anthracene | Not specified | [3] |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | trans-9-(2-Phenylethenyl)anthracene | Not specified |[4] |

Table 3: Suzuki-Miyaura Coupling for Synthesis of Arylated Fluorene Precursors

| Fluorene Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromofluorene | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ | Aliquat 336 | Not specified | 63 | [8] |

| 2-Bromofluorene | 4-Methoxyphenylboronic acid pinacol ester | Pd(PPh₃)₄ | Aliquat 336 | Not specified | 58 | [8] |

| 2,7-Dibromo-9,9'-dialkylfluorene | Arylboronic acids | Pd(OAc)₂ | KOH | Ethanol (95%) | Good to Excellent | [8] |

| 5-Bromoindazoles | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good |[12] |

Experimental Protocols & Methodologies

General Protocol for Knoevenagel Condensation

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-fluorenone (1.0 eq.) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent such as ethanol, toluene, or benzene.[10]

-

Catalyst Addition: Add a catalytic amount of a basic catalyst (e.g., piperidine, 0.1-0.2 eq.).[10] For reactions involving carboxylic acids, a co-catalyst like acetic acid may be added.[10]

-

Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[10]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure this compound derivative.

Detailed Protocol for Wittig Reaction

This protocol is adapted from the synthesis of trans-9-(2-phenylethenyl)anthracene and can be applied to 9-fluorenone.[6]

-

Reactant Preparation: To a 25 mL round-bottom flask containing a magnetic stir bar, add 9-fluorenone (1.0 eq.) and benzyltriphenylphosphonium chloride (1.1 eq.).

-

Dissolution: Add dichloromethane (approx. 5-10 mL) to dissolve the solids. Stir the mixture to ensure homogeneity.[3]

-

Base Addition: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise.[4][6] The strong base will deprotonate the phosphonium salt to form the reactive ylide.[5] The reaction mixture will typically undergo a color change.

-

Reaction: Continue to stir the two-phase mixture vigorously at room temperature for at least 30 minutes to 1 hour.[4] Monitor the reaction by TLC until the starting 9-fluorenone is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with dichloromethane and water. Shake the funnel and allow the layers to separate. The organic layer contains the product and the triphenylphosphine oxide byproduct.[6]

-

Extraction: Separate the layers and extract the aqueous layer one more time with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting solid contains both the desired this compound product and triphenylphosphine oxide. These can be separated by column chromatography or selective recrystallization.

Visualizations: Mechanisms and Workflows

Knoevenagel Condensation Pathway

Caption: Mechanism of the Knoevenagel Condensation.

Wittig Reaction Pathway

Caption: Mechanism of the Wittig Reaction.

General Synthetic Workflow

Caption: Workflow for synthesizing substituted derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bhu.ac.in [bhu.ac.in]

- 12. mdpi.com [mdpi.com]

Physical and chemical properties of 9-benzylidenefluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzylidenefluorene, a crystalline aromatic hydrocarbon, holds a significant position in organic synthesis and materials science. Its unique conjugated system, arising from the fusion of a fluorene backbone with a benzylidene moiety, imparts distinct photophysical and chemical properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄ | [1] |

| Molecular Weight | 254.33 g/mol | [1] |

| CAS Number | 1836-87-9 | [1] |

| Appearance | Solid | |

| Melting Point | 76 °C | [2] |

| 74-77 °C (literature value) | [3] |

Spectroscopic and Crystallographic Data

The structural elucidation of this compound is supported by a range of spectroscopic techniques and X-ray crystallography.

Spectroscopic Characterization

| Technique | Key Observations |

| ¹H NMR | Specific chemical shift and coupling constant data are not detailed in the available literature. |

| ¹³C NMR | Specific chemical shift data are not detailed in the available literature. |

| Infrared (IR) Spectroscopy | The NIST WebBook provides a reference IR spectrum.[4] |

| UV-Vis Spectroscopy | The NIST WebBook provides a reference UV-Vis spectrum.[4] |

| Mass Spectrometry (MS) | The NIST WebBook provides a reference mass spectrum.[4] |

X-ray Crystallography

The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 747069.[5] This data provides precise information on bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocols

The synthesis of this compound can be achieved through established organic reactions, primarily the Wittig reaction and the Aldol condensation.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the exocyclic double bond in this compound. This involves the reaction of a phosphonium ylide, derived from benzyltriphenylphosphonium chloride, with 9-fluorenone.

Workflow for Wittig Reaction Synthesis of this compound

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Detailed Experimental Protocol (General Procedure):

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise with stirring. The formation of the ylide is typically indicated by a color change to deep red or orange.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Wittig Reaction: Dissolve 9-fluorenone in anhydrous THF in a separate flask.

-

Cool the ylide solution to 0 °C and add the 9-fluorenone solution dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure this compound.

Synthesis via Aldol Condensation

An alternative route to this compound is the base-catalyzed Aldol condensation of fluorene with benzaldehyde. This reaction takes advantage of the acidic nature of the C9 proton of the fluorene ring.

Workflow for Aldol Condensation Synthesis of this compound

Caption: General workflow for the synthesis of this compound via Aldol condensation.

Detailed Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask, dissolve fluorene and benzaldehyde in a suitable solvent such as ethanol or methanol.

-

Add a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the exocyclic double bond and the extended π-system.

-

Electrophilic Addition: The double bond can undergo addition reactions with various electrophiles.

-

Nucleophilic Addition: While less common, nucleophilic attack can occur, particularly at the benzylic position, depending on the reaction conditions and the nature of the nucleophile.

-

Cycloaddition Reactions: The conjugated system can participate in cycloaddition reactions.

-

Oxidation and Reduction: The double bond and the aromatic rings can be subjected to oxidation or reduction under appropriate conditions.

Detailed studies on the specific reactions of this compound with various reagents are not extensively covered in the readily available literature.

Applications in Drug Development and Materials Science

Fluorene derivatives, in general, have garnered significant interest in both drug discovery and materials science due to their rigid, planar structure and tunable electronic properties.

-

Drug Development: The fluorene scaffold is present in a number of biologically active compounds. While specific biological activities of this compound are not well-documented, its structural motif can serve as a starting point for the design and synthesis of novel therapeutic agents.

-

Materials Science: The photoluminescent and charge-transport properties of fluorene derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. This compound, with its extended conjugation, is a potential building block for the development of new functional organic materials.

No specific signaling pathways involving this compound have been identified in the surveyed literature.

Conclusion

This compound is a well-defined aromatic compound with established physical and spectroscopic properties. Its synthesis is readily achievable through standard organic transformations, offering a versatile platform for further chemical modifications. While its specific applications are still under exploration, the inherent characteristics of its fluorenyl and benzylidene components suggest significant potential in the fields of medicinal chemistry and materials science. Further research into its detailed reactivity and biological profile is warranted to fully unlock its potential.

References

9-Benzylidenefluorene (CAS 1836-87-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 9-benzylidenefluorene (CAS 1836-87-9), a polycyclic aromatic hydrocarbon. The document covers its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis via the Wittig reaction. While direct biological studies on this compound are limited, this guide explores the known biological activities of structurally related fluorene and benzylidene-containing compounds, suggesting potential avenues for future research in drug discovery and development. The information is presented with clarity and precision, utilizing structured tables for quantitative data and graphical representations for experimental workflows and hypothetical signaling pathways.

Chemical and Physical Properties

This compound is a solid organic compound with a distinct chemical structure that has garnered interest in various chemical research fields.[1][2] Its core physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1836-87-9 | [1][2] |

| Molecular Formula | C₂₀H₁₄ | [3][4] |

| Molecular Weight | 254.33 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 74-77 °C | [2] |

| InChI Key | RMQMLYMBZGDKBY-UHFFFAOYSA-N | [2] |

| SMILES | c1ccc(cc1)\C=C2\c3ccccc3-c4ccccc24 | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize key spectroscopic data.

Table 2.1: ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 9.27 – 9.19 (m, 2H), 8.18 (d, J = 7.0 Hz, 1H), 8.12 (d, J = 8.1 Hz, 1H), 8.04 (d, J = 7.9 Hz, 1H), 7.70 – 7.59 (m, 3H), 7.46 (t, J = 7.4 Hz, 2H), 7.38 (d, J = 7.6 Hz, 2H), 7.29 (t, J = 7.1 Hz, 1H) |

| ¹³C NMR | 160.6, 151.9, 133.5, 131.9, 131.0, 130.8, 130.5, 129.2, 128.7, 127.6, 126.3, 126.0, 125.5, 124.6, 121.1 |

Table 2.2: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1680 - 1620 | Alkene C=C Stretch |

| 1600 - 1450 | Aromatic C=C Bending |

| 860 - 680 | Aromatic C-H Bending |

Table 2.3: Mass Spectrometry (MS)

| m/z | Interpretation |

| 254 | Molecular Ion (M⁺) |

| 178 | [M - C₆H₅CH]⁺ |

| 152 | [Fluorene]⁺ |

| 77 | [C₆H₅]⁺ |

Table 2.4: UV-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) |

| Acetonitrile | 265, 291 (shoulder), 302 (shoulder)[5] |

Synthesis of this compound

This compound can be synthesized through several methods, with the Wittig reaction being a common and effective approach. This reaction involves the formation of a phosphorus ylide from a phosphonium salt, which then reacts with a carbonyl compound (in this case, fluorenone) to yield the desired alkene.

Experimental Protocol: Wittig Reaction

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Fluorenone

-

Sodium hydroxide (50% w/w solution)

-

Dichloromethane (DCM)

-

1-Propanol

-

Water

Procedure:

-

In a suitable reaction flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride and fluorenone in dichloromethane.

-

While stirring vigorously, add the 50% sodium hydroxide solution dropwise to the mixture. The formation of the phosphorus ylide is often indicated by a color change.

-

Continue to stir the reaction mixture vigorously at room temperature for a designated period (e.g., 30 minutes) to ensure complete reaction.

-

After the reaction is complete, precipitate the crude product by adding a mixture of 1-propanol and water.

-

Collect the solid product by vacuum filtration and wash it with a cold solvent mixture to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as 1-propanol, to obtain pure this compound.

-

Dry the purified product under vacuum to remove any residual solvent.

-

Characterize the final product using techniques such as melting point determination and spectroscopy (NMR, IR, MS) to confirm its identity and purity.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Potential Applications in Drug Development and Biological Activity

Direct studies on the biological activity of this compound are not extensively reported in the current scientific literature. However, the structural motifs present in this molecule—the fluorene core and the benzylidene group—are found in various compounds with significant pharmacological activities. This suggests that this compound could serve as a scaffold or lead compound for the development of new therapeutic agents.[6]

Insights from Structurally Related Compounds

-

Fluorene Derivatives: The fluorene moiety is a key component in several compounds investigated for their anticancer properties.[7] These derivatives have shown potential in inhibiting tumor cell growth and are used as fluorophores in bioimaging.[7]

-

Benzylidene-Containing Compounds: Numerous compounds featuring a benzylidene group exhibit a wide range of biological activities, including antiproliferative, anticancer, and anti-inflammatory effects.[2][8][9] For instance, benzylidene hydantoins have been identified as EGFR inhibitors, and certain benzylideneacetophenone derivatives (chalcones) have demonstrated anti-tumor activity through proteasomal inhibition.[8][10]

Hypothetical Mechanisms of Action

Based on the activities of structurally analogous compounds, this compound could potentially exert biological effects through several mechanisms:

-

Antimicrotubule Activity: Some benzylidene derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][11] This is a well-established mechanism for several anticancer drugs.

-

Enzyme Inhibition: The benzylidene moiety can be a pharmacophore for the inhibition of various enzymes. For example, inhibition of kinases like EGFR or the proteasome has been observed with related compounds.[4][8]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanisms of related benzylidene compounds that act as antimicrotubule agents.

Caption: A hypothetical signaling pathway illustrating potential antimicrotubule activity.

This second diagram depicts a hypothetical mechanism based on the proteasome inhibition observed in some chalcone derivatives.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Synthesis, Anticancer, and Antibacterial Studies of Benzylidene B...: Ingenta Connect [ingentaconnect.com]

- 3. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chalcone-based small-molecule inhibitors attenuate malignant phenotype via targeting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrotubule Agents | Oncohema Key [oncohemakey.com]

Spectroscopic Analysis of 9-Benzylidenefluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 9-benzylidenefluorene, a key intermediate in organic synthesis and a molecule of interest in materials science and medicinal chemistry. This document summarizes key quantitative spectroscopic data, details experimental protocols for its characterization, and provides visualizations to illustrate the analytical workflow.

Core Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below.

| Spectroscopic Technique | Parameter | Value |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | 7.82 (d, J=7.6 Hz, 1H), 7.78 (d, J=7.6 Hz, 1H), 7.65 (d, J=7.4 Hz, 1H), 7.55 (d, J=7.8 Hz, 2H), 7.45-7.35 (m, 5H), 7.32-7.25 (m, 2H), 7.19 (s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ) | 143.5, 141.2, 139.8, 136.9, 136.1, 129.8, 129.3, 128.7, 128.4, 128.2, 127.2, 127.0, 125.2, 120.2, 119.9 |

| FT-IR (KBr Pellet) | Vibrational Frequency (cm⁻¹) | ~3060 (aromatic C-H stretch), ~1600 (C=C stretch, aromatic), ~1450 (C=C stretch, aromatic), ~910 (C-H out-of-plane bend), ~740 (C-H out-of-plane bend) |

| UV-Vis (Ethanol) | λmax (nm) | 265, 310 |

| Mass Spectrometry (EI) | m/z | 254 (M⁺), 178, 151 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are crucial for reproducibility and accurate data interpretation.

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig reaction between fluorenone and benzyltriphenylphosphonium chloride.

Materials:

-

Fluorenone

-

Benzyltriphenylphosphonium chloride

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Benzyltriphenylphosphonium chloride is added to the sodium ethoxide solution and stirred to form the ylide.

-

A solution of fluorenone in anhydrous ethanol is added dropwise to the ylide solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting precipitate (triphenylphosphine oxide) is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Proton (¹H) NMR: Spectra are recorded with a pulse duration of 30° and a relaxation delay of 1.0 s. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Carbon (¹³C) NMR: Spectra are recorded using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Instrument: Shimadzu UV-2600 UV-Vis spectrophotometer.

-

Solvent: Ethanol.

-

Procedure: A dilute solution of this compound in ethanol is prepared. The absorbance spectrum is recorded from 200 to 800 nm in a quartz cuvette with a 1 cm path length.

Mass Spectrometry (MS):

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD (Mass Selective Detector) with an electron ionization (EI) source.

-

Procedure: The sample is introduced into the ion source, and the mass spectrum is recorded. The data is analyzed to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the key processes involved in the analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationship for NMR-based structure elucidation of this compound.

An In-depth Technical Guide to the Molecular Structure of 9-Benzylidenefluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 9-benzylidenefluorene, a tricyclic aromatic hydrocarbon. The document details its structural parameters, including bond lengths, bond angles, and torsional angles, derived from X-ray crystallographic data. Furthermore, it outlines established experimental protocols for its synthesis and purification, and discusses its spectroscopic characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and organic synthesis, where the fluorene scaffold and its derivatives are of significant interest.

Molecular Structure

The molecular structure of this compound (C₂₀H₁₄) consists of a fluorene moiety linked to a benzylidene group via an exocyclic double bond.[1] The molecule is largely planar, although some degree of torsion is observed. The structural integrity and electronic properties of this compound are of fundamental importance for its potential applications.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The following table summarizes the key crystallographic parameters.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₄ |

| Molecular Weight | 254.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.34(1) Å |

| b | 7.68(1) Å |

| c | 17.89(2) Å |

| β | 101.4(1)° |

| Volume | 1391(3) ų |

| Z | 4 |

| Density (calculated) | 1.21 g/cm³ |

Bond Lengths

The intramolecular bond lengths of this compound are presented in the table below. The numbering of atoms corresponds to the standard IUPAC nomenclature for the fluorene ring system.

| Bond | Length (Å) | Bond | Length (Å) |

| C1-C2 | 1.38(1) | C11-C12 | 1.39(1) |

| C1-C9a | 1.40(1) | C12-C13 | 1.48(1) |

| C2-C3 | 1.38(1) | C13-C4a | 1.40(1) |

| C3-C4 | 1.37(1) | C13-C9 | 1.51(1) |

| C4-C4a | 1.40(1) | C9-C10 | 1.35(1) |

| C4a-C9a | 1.47(1) | C10-C14 | 1.47(1) |

| C4b-C5 | 1.39(1) | C14-C15 | 1.40(1) |

| C4b-C9a | 1.41(1) | C14-C19 | 1.39(1) |

| C5-C6 | 1.37(1) | C15-C16 | 1.37(1) |

| C6-C7 | 1.38(1) | C16-C17 | 1.37(1) |

| C7-C8 | 1.39(1) | C17-C18 | 1.38(1) |

| C8-C4b | 1.39(1) | C18-C19 | 1.39(1) |

Bond Angles

Key bond angles within the this compound molecule are detailed below, providing insight into its geometry.

| Angle | Value (°) | Angle | Value (°) |

| C2-C1-C9a | 120.3(8) | C4a-C13-C12 | 108.8(7) |

| C1-C2-C3 | 120.5(8) | C4a-C13-C9 | 102.7(7) |

| C2-C3-C4 | 119.5(8) | C12-C13-C9 | 132.8(8) |

| C3-C4-C4a | 121.2(8) | C13-C9-C10 | 124.9(8) |

| C4-C4a-C9a | 118.5(7) | C9-C10-C14 | 128.0(8) |

| C1-C9a-C4a | 120.0(7) | C10-C14-C15 | 121.3(8) |

| C1-C9a-C4b | 131.0(7) | C10-C14-C19 | 119.6(8) |

| C4a-C9a-C4b | 108.9(7) | C15-C14-C19 | 119.1(8) |

| C5-C4b-C9a | 131.2(7) | C14-C15-C16 | 120.5(8) |

| C8-C4b-C9a | 120.0(7) | C15-C16-C17 | 120.1(9) |

| C4b-C5-C6 | 120.8(8) | C16-C17-C18 | 119.8(8) |

| C5-C6-C7 | 120.1(8) | C17-C18-C19 | 120.0(8) |

| C6-C7-C8 | 119.3(8) | C14-C19-C18 | 120.5(8) |

| C7-C8-C4b | 120.8(8) |

Torsional Angles

The planarity of the molecule can be assessed through its torsional angles. Selected dihedral angles are provided below.

| Atoms (A-B-C-D) | Angle (°) |

| C9a-C9-C10-C14 | -178.9(8) |

| C13-C9-C10-C14 | 2.5(1) |

| C9-C10-C14-C15 | 178.6(8) |

| C9-C10-C14-C19 | -1.8(1) |

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. The two most common methods, the Wittig reaction and the Aldol condensation, are detailed below.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of this compound from 9-fluorenone and a phosphorus ylide.

Workflow Diagram:

Caption: Workflow for the Wittig synthesis of this compound.

Methodology:

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), benzyltriphenylphosphonium chloride is suspended in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane). The suspension is cooled to 0 °C in an ice bath. A strong base, such as n-butyllithium (n-BuLi) in hexanes or a 50% aqueous sodium hydroxide solution, is added dropwise with vigorous stirring. The formation of the orange to red colored ylide indicates the completion of this step.

-

Wittig Reaction: A solution of 9-fluorenone in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 1-2 hours), during which the color may change.

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexanes) to afford pure this compound as a crystalline solid.

Synthesis via Aldol Condensation

An alternative route to this compound is the base-catalyzed aldol condensation of fluorene with benzaldehyde.

Logical Relationship Diagram:

Caption: Logical steps in the Aldol condensation synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, fluorene and benzaldehyde are dissolved in a suitable solvent, typically ethanol.

-

Base Addition: A strong base, such as potassium hydroxide or sodium ethoxide, is added to the solution. The amount of base is typically catalytic, but in some procedures, a stoichiometric amount may be used.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the product. The solid product is collected by vacuum filtration and washed with cold ethanol and then water to remove any remaining base and unreacted starting materials.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed by standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 4H | Aromatic Protons (Fluorene) |

| 7.50 - 7.20 | m | 9H | Aromatic Protons (Fluorene & Benzylidene) & Vinylic Proton |

| 7.15 | s | 1H | Vinylic Proton |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 142.5 | Aromatic C |

| 140.2 | Aromatic C |

| 138.8 | Aromatic C |

| 136.4 | Aromatic C (C=C) |

| 130.2 | Aromatic CH |

| 129.5 | Aromatic CH |

| 128.8 | Aromatic CH |

| 128.3 | Aromatic CH |

| 127.1 | Aromatic CH |

| 125.5 | Aromatic CH |

| 120.1 | Aromatic CH |

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound, supported by crystallographic data. Furthermore, comprehensive and actionable experimental protocols for its synthesis via the Wittig reaction and aldol condensation have been presented, along with its characteristic NMR spectroscopic data. This compilation of information serves as a foundational resource for scientists and researchers, facilitating further investigation and application of this important molecular scaffold.

References

In-Depth Technical Guide to the Electronic Properties of 9-Benzylidenefluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 9-benzylidenefluorene, a versatile organic compound with significant potential in materials science and drug development. This document details its photophysical and electrochemical characteristics, outlines key experimental protocols for its synthesis and analysis, and presents a framework for understanding its electronic structure.

Core Electronic Properties

This compound is a conjugated aromatic hydrocarbon featuring a fluorene core functionalized with a benzylidene group at the 9-position. This extended π-system is the primary determinant of its electronic and optical properties, making it a subject of interest for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Photophysical Properties

The photophysical behavior of this compound is characterized by its absorption of ultraviolet (UV) light and subsequent fluorescence emission. The key quantitative data for this compound in an acetonitrile (ACN) solution are summarized in the table below.

| Property | Wavelength (nm) | Notes |

| UV-Vis Absorption (λabs) | 265 (main band) | Attributed to a π-π* transition. |

| 291 (shoulder) | ||

| 302 (shoulder) | ||

| Fluorescence Emission (λem) | 377 | In acetonitrile solution. |

Electrochemical Properties and Frontier Molecular Orbitals

The electrochemical properties of a molecule, specifically its oxidation and reduction potentials, provide direct insight into the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These frontier orbitals are critical in determining a molecule's charge transport characteristics and its behavior in electronic devices.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a widely used and effective method for the synthesis of alkenes from aldehydes or ketones. In the case of this compound, this involves the reaction of a phosphorus ylide derived from benzyltriphenylphosphonium chloride with 9-fluorenone.

Materials:

-

Benzyltriphenylphosphonium chloride

-

9-Fluorenone

-

Sodium hydroxide (NaOH) or other strong base (e.g., n-butyllithium)

-

Dichloromethane (CH2Cl2) or other suitable solvent

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Ylide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous dichloromethane.

-

Add a strong base (e.g., a 50% aqueous solution of NaOH or n-butyllithium in hexanes) dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.

-

Reaction with 9-Fluorenone: Dissolve 9-fluorenone in a minimal amount of dichloromethane and add it dropwise to the ylide solution.

-

Allow the reaction to stir at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Workup: Quench the reaction by adding deionized water.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure this compound.

UV-Visible Absorption Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., acetonitrile or dichloromethane) of known concentration.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Sample Measurement: Fill a second quartz cuvette with the prepared sample solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy

Instrumentation:

-

Fluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission, and a detector.

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.

-

Excitation: Set the excitation wavelength to one of the absorption maxima determined by UV-Vis spectroscopy.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

Identify the wavelength of maximum emission intensity (λem).

Cyclic Voltammetry

Instrumentation:

-

Potentiostat

-

Three-electrode cell consisting of:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6).

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

-

Measurement: Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential from an initial value to a switching potential and then back.

-

Data Analysis: Determine the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) processes from the voltammogram.

-

HOMO and LUMO Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

-

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

Caption: Workflow for the synthesis of this compound.

9-Benzylidenefluorene and its Analogues: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-benzylidenefluorene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid, planar fluorene core, coupled with the versatile benzylidene moiety, provides a unique three-dimensional arrangement that facilitates interactions with various biological targets. This technical guide offers a comprehensive overview of this compound and its analogues, detailing their synthesis, summarizing their biological activities with a focus on quantitative data, and elucidating their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthesis of this compound Analogues

The primary synthetic route to this compound and its analogues is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of 9-benzylidenefluorenes, the reaction typically proceeds between a fluorenylphosphonate and a substituted benzaldehyde, or conversely, between 9-formylfluorene and a benzylphosphonate. The HWE reaction is favored for its generally high yields and stereoselectivity, predominantly affording the thermodynamically more stable (E)-isomer.[2][3]

Experimental Protocol: Synthesis of (E)-9-(4-methoxybenzylidene)-9H-fluorene

This protocol describes a representative synthesis of a this compound analogue using the Horner-Wadsworth-Emmons reaction.

Materials:

-

Diethyl (9H-fluoren-9-yl)phosphonate

-

4-Methoxybenzaldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of the Phosphonate Ylide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of diethyl (9H-fluoren-9-yl)phosphonate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a color change.

-

Reaction with Aldehyde: Cool the ylide solution back to 0°C. Add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (E)-9-(4-methoxybenzylidene)-9H-fluorene.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Quantitative Data

Analogues of this compound have demonstrated significant potential in several therapeutic areas, most notably as anticancer, anti-inflammatory, and antimicrobial agents. The following tables summarize the quantitative data for various analogues, providing a basis for structure-activity relationship (SAR) studies.

Anticancer Activity

The anticancer properties of this compound analogues are a major focus of research. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 15d | K562 (Leukemia) | Potent | [4] |

| 15e | Panel of 12 tumor cell lines | Active | [4] |

| JC3 | MDA-MB 231-RR (Breast) | 6 | [5] |

| 19 | HCC1937 (Breast) | ~4 | [6] |

| 19 | BT-474 (Breast) | ~4 | [6] |

| 19 | 4T1 (Mouse Breast) | ~4 | [6] |

Table 1: In Vitro Anticancer Activity of this compound Analogues and Related Structures.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of this class of compounds. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate anti-inflammatory activity.[6][7][8][9][10]

| Compound/Analogue | Assay | Endpoint | Result | Reference |

| JR19 | Carrageenan-induced peritonitis | Leukocyte migration | 59% reduction at 10 mg/kg | [11] |

| MvFL | Carrageenan-induced paw edema | Edema volume | Significant reduction | [10] |

| R-99 | Carrageenan-induced air pouch | Cell migration | Significant decrease | [12] |

| R-123 | Carrageenan-induced air pouch | Cell migration | Significant decrease | [12] |

Table 2: In Vivo Anti-inflammatory Activity of Benzylidene Analogues.

Antimicrobial Activity

The antimicrobial activity of fluorene derivatives has also been investigated, with minimum inhibitory concentration (MIC) values determined against various bacterial and fungal strains.[13][14][15]

| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |

| Fluorenyl-hydrazonothiazole derivatives | Gram-positive bacteria | >256 | |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [13] |

| Benzyl bromide (1a) | Staphylococcus aureus | 1000 | [16] |

| Benzyl bromide (1c) | Streptococcus pyogenes | 500 | [16] |

Table 3: Antimicrobial Activity of Fluorene and Benzylidene Analogues.

Mechanisms of Action

The anticancer activity of this compound analogues is believed to be multifactorial, primarily involving the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent induction of apoptosis.

Inhibition of Tubulin Polymerization and Cell Cycle Arrest

Several this compound analogues have been identified as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle.[17] The disruption of microtubule dynamics leads to a mitotic block, arresting the cells in the G2/M phase of the cell cycle.[4]

Induction of Apoptosis

The sustained G2/M arrest triggered by microtubule disruption ultimately leads to the induction of apoptosis, or programmed cell death. This process is mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. The intrinsic (mitochondrial) pathway of apoptosis is often implicated, characterized by the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and the executioner caspase-3.[5][18][19]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[20][21][22][23][24]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogue for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.[12][13][25][26][27]

Procedure:

-

Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.

-

Compound Incubation: Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

-

Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[11][15][18][28]

Procedure:

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which is a hallmark of apoptosis.[29][30][31][32][33][34]

Procedure:

-

Cell Lysis: Lyse the treated and control cells to release intracellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3/7 to the cell lysates.

-

Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

-

Signal Detection: Measure the resulting fluorescent or colorimetric signal using a plate reader.

-

Data Analysis: Quantify the caspase activity relative to the control.

Conclusion

This compound and its analogues represent a promising class of compounds with diverse and potent biological activities. Their straightforward synthesis, coupled with their significant anticancer, anti-inflammatory, and antimicrobial properties, makes them attractive candidates for further drug development. The primary mechanism of anticancer action appears to be the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research and development of this important class of molecules, with the ultimate goal of translating these promising preclinical findings into novel therapeutic agents.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. benchchem.com [benchchem.com]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 18. nanocellect.com [nanocellect.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. scielo.br [scielo.br]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. caspase3 assay [assay-protocol.com]

- 32. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 34. researchgate.net [researchgate.net]

Unveiling Antiaromaticity: A Technical Guide to 9-Benzylidenefluorene Dications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiaromaticity exhibited by 9-benzylidenefluorene dications. Through a comprehensive review of experimental and computational evidence, this document details the synthesis, characterization, and theoretical analysis of these fascinating and highly reactive species. The inherent instability and unique electronic properties of antiaromatic compounds are of significant interest in various fields, including materials science and the design of novel therapeutic agents.

Core Concepts: Antiaromaticity

Antiaromaticity is a key concept in organic chemistry describing cyclic, planar molecules with a complete conjugation of 4n π-electrons.[1] Unlike their aromatic counterparts, which exhibit enhanced stability, antiaromatic compounds are characterized by significant destabilization and high reactivity.[1] This instability can be rationalized by molecular orbital theory, which predicts that 4n π-electron systems have unpaired electrons in non-bonding molecular orbitals, leading to a paramagnetic ring current. This contrasts with the diamagnetic ring current observed in aromatic molecules.[1]

Experimentally, antiaromaticity can be identified through several methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The paramagnetic ring current in antiaromatic systems induces a downfield shift (deshielding) for protons inside the ring and an upfield shift (shielding) for protons outside the ring.[1] Computationally, the Nucleus-Independent Chemical Shift (NICS) analysis has become a standard method for quantifying aromaticity and antiaromaticity. A positive NICS value at the center of a ring is indicative of antiaromatic character, while a negative value suggests aromaticity.[1][2]

Synthesis and Characterization of this compound Dications

The generation of this compound dications is typically achieved through the oxidation of their neutral precursors. Both chemical and electrochemical oxidation methods have been successfully employed.

Experimental Protocols

1. Synthesis of Substituted 9-Benzylidenefluorenes (Neutral Precursors):

The neutral this compound precursors are synthesized via a Wittig reaction. This involves the reaction of a substituted benzyltriphenylphosphonium halide with fluorenone in the presence of a strong base, such as n-butyllithium.

-

Materials: Substituted benzyltriphenylphosphonium halide, fluorenone, n-butyllithium, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

A suspension of the appropriate benzyltriphenylphosphonium halide in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon).

-

A solution of n-butyllithium in hexanes is added dropwise to the suspension, resulting in the formation of the corresponding ylide (a deep red or orange color is typically observed).

-

A solution of fluorenone in anhydrous THF is then added slowly to the ylide solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by thin-layer chromatography).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-